S-Sulfo-L-cysteine sodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H7NNaO5S2 |
|---|---|
Molecular Weight |
224.2 g/mol |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1 |
InChI Key |
LIVOGEMTYCNQAV-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SS(=O)(=O)O.[Na] |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of S Sulfo L Cysteine
Endogenous Formation Pathways of S-Sulfocysteine
S-Sulfo-L-cysteine (SSC) is formed through various pathways in different organisms. In humans, it is produced when sulfur metabolism is disrupted, leading to an accumulation of sulfite (B76179). rupahealth.com This sulfite then reacts with cystine to form S-sulfocysteine. rupahealth.com
In instances of disrupted sulfur metabolism, such as in molybdenum cofactor deficiency or sulfite oxidase deficiency, sulfite accumulates. rupahealth.com This excess sulfite can react with cystine, an oxidized form of cysteine, to produce S-sulfocysteine. rupahealth.comhealthmatters.io This reaction serves as a primary endogenous pathway for SSC formation in mammals under these pathological conditions. nih.gov
In microbial systems like Escherichia coli and Mycobacterium tuberculosis, specific enzymes are involved in the synthesis of S-sulfocysteine.
E. coli : The enzyme CysM, an O-acetylserine sulfhydrylase, synthesizes S-sulfocysteine from O-acetylserine and thiosulfate (B1220275). oup.comd-nb.info
M. tuberculosis : This bacterium possesses multiple cysteine synthases. CysK2, in particular, functions as an S-sulfocysteine synthase, utilizing O-phosphoserine (OPS) and thiosulfate as substrates. uniprot.orgacs.orgnih.gov While it can also produce cysteine directly using sulfide (B99878), its preference for thiosulfate is significantly higher. nih.gov CysM in M. tuberculosis is distinct, using O-phosphoserine and a thiocarboxylated protein called CysO as substrates. acs.orgbiorxiv.org
The synthesis of S-sulfocysteine by enzymes like CysK2 is dependent on pyridoxal-5'-phosphate (PLP) and proceeds through an aminoacrylate intermediate, a common mechanism for this family of enzymes. uniprot.orgnih.gov The reaction involves two half-reactions. For CysK2, the first half-reaction with O-phosphoserine is followed by a reaction with thiosulfate as the preferred sulfur donor. nih.gov The reaction is reversible, as CysK2 can react with S-sulfocysteine to form the aminoacrylate intermediate. nih.gov
Role of Specific Cysteine Synthase Enzymes (e.g., CysM, CysK2) in Microbial Systems
Intracellular Processing and Localization of S-Sulfo-L-cysteine
Once formed or taken up by the cell, S-sulfo-L-cysteine undergoes further processing. In Chinese hamster ovary (CHO) cells, SSC is taken up, and this uptake is thought to be facilitated by the cystine/glutamate (B1630785) antiporter (xCT). researchgate.netfrontiersin.org
S-Sulfo-L-cysteine is found within the cytoplasm of cells. nih.gov In plants like Arabidopsis thaliana, the enzymes responsible for its synthesis and metabolism are located in different cellular compartments, including the cytosol, chloroplasts, and mitochondria, suggesting distinct pools and roles for this compound. csic.esresearchgate.net Specifically, an S-sulfocysteine synthase is located in the thylakoid lumen of chloroplasts. csic.estandfonline.com
Downstream Metabolic Fates and Related Compounds
The metabolic fate of S-sulfo-L-cysteine varies depending on the organism and cellular context.
Conversion to Cysteine : A primary fate of SSC is its conversion to L-cysteine. oup.com In E. coli, this reduction is catalyzed by reductases such as thioredoxins and glutaredoxins, with Grx1 and NrdH being particularly effective. oup.comd-nb.info The sulfite generated from this reduction can be re-utilized by the sulfate (B86663) assimilation pathway to produce more cysteine. d-nb.info In CHO cells, the intracellular release of cysteine from SSC is thought to involve the formation of mixed disulfides with glutathione (B108866) (GSH), which are then reduced by glutaredoxin. frontiersin.org
Other Metabolic Pathways : In mammals, L-cysteinesulfonate can be decarboxylated to taurine (B1682933) or undergo transamination to yield beta-sulfopyruvate. nih.gov Beta-sulfopyruvate is a stable compound that can be reduced to beta-sulfolactate. nih.gov These compounds are interconvertible, with L-cysteinesulfonate being the direct precursor for CO2 production in this pathway. nih.gov
Signaling Role : In plants, S-sulfocysteine produced in the thylakoid lumen is proposed to act as a signaling molecule. tandfonline.com It may function as a sensor for the accumulation of thiosulfate resulting from oxidative stress, triggering protective mechanisms for the photosynthetic apparatus. tandfonline.com Similarly, in M. tuberculosis, it is hypothesized that SSC could act as a signaling molecule to trigger redox defense responses. nih.gov
Table 1: Enzymes Involved in S-Sulfo-L-cysteine Metabolism
| Enzyme | Organism | Substrates | Product(s) | Cellular Location |
|---|---|---|---|---|
| CysM | E. coli | O-acetylserine, Thiosulfate | S-Sulfo-L-cysteine | Cytoplasm |
| CysK2 (S-sulfocysteine synthase) | M. tuberculosis | O-phosphoserine, Thiosulfate | S-Sulfo-L-cysteine | Cytoplasm uniprot.org |
| Grx1, NrdH (Glutaredoxins) | E. coli | S-Sulfo-L-cysteine | L-cysteine, Sulfite | Cytoplasm |
| S-sulfocysteine synthase (CS26) | A. thaliana | O-acetylserine, Thiosulfate | S-Sulfo-L-cysteine | Thylakoid Lumen csic.estandfonline.com |
| Aspartate aminotransferase | Mammals | L-Cysteinesulfonate | Beta-sulfopyruvate | - |
| Malate dehydrogenase | Mammals | Beta-sulfopyruvate | Beta-sulfolactate | - |
Table 2: Key Metabolic Intermediates and Products
| Compound | Precursor(s) | Subsequent Product(s) |
|---|---|---|
| S-Sulfo-L-cysteine | Cystine + Sulfite; O-acetylserine + Thiosulfate; O-phosphoserine + Thiosulfate | L-cysteine, Beta-sulfopyruvate |
| L-Cysteine | S-Sulfo-L-cysteine | Glutathione, Taurine, Proteins |
| Beta-sulfopyruvate | S-Sulfo-L-cysteine (via L-cysteinesulfonate) | Beta-sulfolactate, L-cysteinesulfonate |
| Beta-sulfolactate | Beta-sulfopyruvate | - |
| Taurine | L-Cysteinesulfonate | - |
Conversion to L-Cysteine
A primary metabolic fate of S-Sulfo-L-cysteine is its conversion back to L-cysteine. In bacteria such as E. coli, this conversion is a crucial step in the thiosulfate assimilation pathway. mdpi.comencyclopedia.pub The reduction of SSC to L-cysteine can be catalyzed by several redox enzymes, including thioredoxins (Trx1 and Trx2) and glutaredoxins (Grx1, Grx2, Grx3, and NrdH). d-nb.inforesearchgate.net Specifically, enzymes NrdH and GrxA are noted to be involved in the ultimate conversion of SSC to L-cysteine. mdpi.comencyclopedia.pub This process is vital for providing the cell with a usable form of cysteine for protein synthesis and other metabolic needs. d-nb.info
Generation of Sulfite as a Metabolite
The conversion of S-Sulfo-L-cysteine to L-cysteine is not a simple reduction; it also releases sulfite (SO₃²⁻) as a byproduct. d-nb.inforesearchgate.net This reaction is significant because the generated sulfite can be utilized by the cell. It can enter the sulfate assimilation pathway to produce additional L-cysteine molecules, effectively recycling the sulfur atom. d-nb.inforesearchgate.net Studies in E. coli have shown that the sulfite generated from SSC reduction is available as a sulfur source for the synthesis of more L-cysteine. d-nb.info
Formation of Mixed Disulfides (e.g., S-Sulfo-L-cysteine/Glutathione Mixed Disulfide)
Inside the cell, S-Sulfo-L-cysteine can interact with abundant thiols like glutathione (GSH). nih.gov This interaction can lead to the formation of mixed disulfides. For instance, in vitro studies have demonstrated the formation of S-sulfo-glutathione (GS-SO3) and L-cysteine glutathione mixed disulfide (GS-Cys) when SSC reacts with GSH. nih.gov These mixed disulfides are thought to be subsequently reduced by intracellular enzymes, which helps to maintain and replenish the intracellular pool of L-cysteine. nih.gov
Connections to Glutathione and Taurine Synthesis Pathways
The metabolism of S-Sulfo-L-cysteine has direct implications for the synthesis of other important sulfur-containing compounds. The L-cysteine released from SSC breakdown increases the intracellular cysteine concentration, which in turn is directed towards the synthesis of glutathione and taurine. nih.govnih.gov This connection highlights the role of SSC in supporting the cell's antioxidant capacity and other functions dependent on these molecules. nih.gov
Impact on Cysteine Homeostasis and Catabolic Pathways
By providing a controlled release of L-cysteine, S-Sulfo-L-cysteine metabolism plays a role in maintaining cysteine homeostasis. nih.govnih.gov The cell actively manages its internal cysteine levels, and the introduction of cysteine via SSC influences various catabolic pathways. nih.gov This modulation indicates that cells strive to balance the availability of cysteine to meet their functional and structural needs without reaching toxic concentrations. nih.govoup.com
Enzymatic Regulation and Intermediary Metabolism
The metabolic pathways involving S-Sulfo-L-cysteine are tightly regulated by specific enzymes that control its synthesis and breakdown.
Identification and Characterization of S-Sulfocysteine Synthase Activity
S-Sulfocysteine synthase is the key enzyme responsible for the biosynthesis of S-Sulfo-L-cysteine. In Salmonella typhimurium, this enzyme has been isolated and shown to be identical to cysteine synthase B. nih.govcapes.gov.br It catalyzes the formation of S-sulfocysteine from thiosulfate and O-acetylserine. nih.gov This enzyme is a pyridoxal (B1214274) phosphate-dependent protein with a molecular weight of approximately 55,000, consisting of two identical subunits. nih.gov
In the bacterium Mycobacterium tuberculosis, a similar enzyme, CysK2, has been identified as an S-sulfocysteine synthase that utilizes O-phospho-L-serine (OPS) and thiosulfate as substrates. uniprot.orgasm.org This enzyme shows a strong preference for thiosulfate over sulfide. asm.org In the plant Arabidopsis thaliana, the enzyme CS26, located in the thylakoid lumen of chloroplasts, exhibits S-sulfocysteine synthase activity and is crucial for photosynthetic function. csic.estandfonline.com
Table 1: Enzymes Involved in S-Sulfo-L-cysteine Metabolism
| Enzyme | Organism | Function | Substrates | Products |
|---|---|---|---|---|
| S-Sulfocysteine synthase (Cysteine synthase B / CysM) | Salmonella typhimurium, E. coli | Biosynthesis of SSC | O-acetylserine, Thiosulfate | S-Sulfo-L-cysteine, Acetate |
| S-Sulfocysteine synthase (CysK2) | Mycobacterium tuberculosis | Biosynthesis of SSC | O-phospho-L-serine, Thiosulfate | S-Sulfo-L-cysteine, Phosphate (B84403) |
| S-Sulfocysteine synthase (CS26) | Arabidopsis thaliana | Biosynthesis of SSC | O-acetylserine, Thiosulfate | S-Sulfo-L-cysteine, Acetate |
| Glutaredoxins (Grx1, NrdH), Thioredoxins (Trx1, Trx2) | E. coli | Reduction of SSC | S-Sulfo-L-cysteine | L-Cysteine, Sulfite |
Role of Thioredoxins and Glutaredoxins in S-Sulfo-L-cysteine Reduction
The conversion of S-sulfo-L-cysteine (SSC) to L-cysteine is a critical reductive step in the thiosulfate assimilation pathway. This process is primarily mediated by the thioredoxin (Trx) and glutaredoxin (Grx) systems. researchgate.netresearchgate.net In organisms like Escherichia coli, these systems provide the necessary electrons to cleave the S-S bond in SSC, yielding L-cysteine and sulfite. researchgate.netd-nb.info
Research has shown that several thioredoxins and glutaredoxins are capable of catalyzing this reduction. researchgate.net In vitro studies have demonstrated that recombinant thioredoxins (Trx1 and Trx2) and glutaredoxins (Grx1, Grx2, Grx3, and NrdH) can efficiently convert SSC to L-cysteine. researchgate.net Notably, Grx4 was an exception, showing no significant activity in this conversion. researchgate.net The reaction catalyzed by glutaredoxins requires glutathione (GSH) as a cofactor. oup.compnas.org
Overexpression of specific glutaredoxins, such as Grx1 and NrdH (a glutaredoxin-like protein), has been shown to significantly enhance the in vivo production of L-cysteine in E. coli. researchgate.netd-nb.info This enhancement is directly linked to the efficient reduction of SSC, as the effect is nullified when the gene responsible for SSC synthesis (cysM) is deleted. researchgate.net This underscores the pivotal role of these reductases in the metabolic flux from SSC to L-cysteine.
The reduction of S-sulfo-L-cysteine can be summarized by the following reaction:
S-Sulfo-L-cysteine + 2GSH (reduced glutathione) → L-cysteine + Sulfite + GSSG (oxidized glutathione)
This reaction highlights the dependency on the cellular glutathione pool to maintain the reducing power for glutaredoxins. oup.com The thioredoxin system, in a similar fashion, utilizes NADPH as the ultimate electron donor, transferred via thioredoxin reductase. pnas.org
Table 1: In Vitro Activity of Recombinant Thioredoxins and Glutaredoxins in the Reduction of S-Sulfo-L-cysteine
| Enzyme | Activity in SSC Reduction |
|---|---|
| Trx1 | Efficient |
| Trx2 | Efficient |
| Grx1 | Efficient |
| Grx2 | Efficient |
| Grx3 | Efficient |
| Grx4 | Inefficient |
| NrdH | Efficient |
This table is based on findings from in vitro assays testing the capability of various recombinant enzymes to convert S-sulfo-L-cysteine to L-cysteine. researchgate.net
Regulation of L-Cysteine Synthesis from S-Sulfo-L-cysteine
The synthesis of L-cysteine from S-sulfo-L-cysteine is integrated into the broader regulatory network of sulfur assimilation and cysteine metabolism. A key regulator in bacteria like E. coli is the transcriptional activator CysB. oup.com CysB controls the expression of many genes within the cysteine regulon, responding to the availability of sulfur. asm.org The transport of S-sulfo-L-cysteine into the cell, a prerequisite for its conversion to L-cysteine, is dependent on the CysB regulator. oup.com
Furthermore, the expression of genes involved in the thiosulfate pathway, including the synthesis of S-sulfo-L-cysteine, is influenced by the cellular sulfur status. asm.org When sulfur is limited, the cysteine regulon is activated, leading to the expression of genes required for the uptake and assimilation of alternative sulfur sources like thiosulfate. asm.org The availability of precursors such as OAS also plays a regulatory role. OAS can act as an inducer for the expression of genes in the cysteine regulon. nih.govoup.com
Metabolic engineering studies have demonstrated that the regulation of this pathway can be manipulated to enhance L-cysteine production. For instance, using a feedback-insensitive variant of serine acetyltransferase can bypass the native feedback inhibition by L-cysteine, leading to increased production. encyclopedia.pubmdpi.com Co-overexpression of the enzymes that reduce SSC (like NrdH), sulfite reductase, and L-cysteine synthase has been shown to result in the highest yields of L-cysteine, indicating a coordinated regulation and metabolic pull through the pathway. d-nb.info
Influence on Sulfite Oxidase Pathway and Sulfate Assimilation
The reduction of S-sulfo-L-cysteine to L-cysteine releases a molecule of sulfite (SO₃²⁻). researchgate.netd-nb.info This sulfite can then be integrated into the primary sulfate assimilation pathway, serving as a sulfur source for the synthesis of additional L-cysteine molecules. researchgate.netd-nb.info In this pathway, sulfite is typically reduced to sulfide (S²⁻) by the enzyme sulfite reductase, which requires NADPH. asm.org The resulting sulfide is then incorporated into O-acetylserine to form L-cysteine, a reaction catalyzed by O-acetylserine sulfhydrylase (cysteine synthase). nih.govfrontiersin.org
This connection demonstrates a significant metabolic link between the thiosulfate and sulfate assimilation pathways. The sulfite generated from SSC reduction effectively bypasses the initial, energy-intensive steps of sulfate activation and reduction from sulfate (SO₄²⁻). d-nb.info Studies in E. coli have shown that when the genes for sulfite reductase (cysI and cysJ) are knocked out, L-cysteine production from the thiosulfate pathway is significantly decreased. researchgate.net Conversely, deleting genes upstream of sulfite formation in the sulfate pathway (cysC or cysH) did not impact L-cysteine production when SSC reduction was active, confirming that the sulfite from SSC is indeed utilized. researchgate.netd-nb.info
In organisms that possess a sulfite oxidase pathway, such as mammals, the accumulation of sulfite can have pathological consequences. Sulfite oxidase is a molybdenum-dependent enzyme that detoxifies excess sulfite by oxidizing it to sulfate. imoa.info In cases of sulfite oxidase deficiency, sulfite accumulates and can lead to the formation of S-sulfocysteine through a non-enzymatic reaction with cystine. imoa.info Elevated levels of S-sulfocysteine are a diagnostic marker for this condition. imoa.info While S-sulfo-L-cysteine is a normal intermediate in the biosynthetic pathways of some organisms, its accumulation due to dysregulation of sulfite metabolism can be indicative of a metabolic disorder. In plants, exposure to high levels of sulfide can also lead to an increase in S-sulfocysteine as one of the sinks for the excess sulfur. oup.com
Biological Activity and Receptor Interaction Mechanisms
S-Sulfo-L-cysteine Sodium Salt as an Excitatory Amino Acid Receptor Agonist
This compound is established as an agonist for Excitatory Amino Acid (EAA) receptors. tocris.comrndsystems.com It is one of several sulfur-containing amino acids that exhibit excitatory properties within the nervous system. nih.gov Its function as a receptor agonist has been demonstrated in various experimental models, highlighting its capacity to mimic the effects of endogenous excitatory neurotransmitters. nih.govacnp.orgjneurosci.org
Research has identified this compound as a Group I metabotropic glutamate (B1630785) receptor (mGluR) agonist. tocris.com Specifically, it demonstrates agonistic activity at the mGlu1α and mGlu5a subtypes, which was observed in studies using clonal RGT cell lines. tocris.comrndsystems.com However, it is noted that the compound displays a weak affinity for these mGluR subtypes at high concentrations. targetmol.com
The binding profile of S-Sulfo-L-cysteine reveals a degree of selectivity for different glutamate receptor subtypes. In radioligand binding assays, S-Sulfocysteine shows a higher affinity for the N-methyl-D-aspartate (NMDA) receptor compared to the AMPA receptor. caymanchem.com Functional assays further support its characterization as an agonist acting at NMDA subclass receptors. nih.gov While it also interacts with other receptors, its potency varies. For instance, at quisqualate receptors, its potency is lower than that of L-glutamate and AMPA. jneurosci.org
| Receptor | EC₅₀ Value (µM) | Reference |
|---|---|---|
| NMDA Receptor | 8.2 | caymanchem.com |
| AMPA Receptor | 59 | caymanchem.com |
The mechanism of action of S-Sulfo-L-cysteine is intrinsically linked to its molecular structure. It is a structural analog of L-glutamate, the brain's primary excitatory neurotransmitter. abcam.comnih.govnih.gov This structural resemblance allows it to bind to and activate glutamate receptors, thereby initiating excitatory signals in neurons. nih.gov
Receptor Binding Characteristics and Specificity
Mechanistic Insights into Neurobiological Activities
The neurobiological effects of S-Sulfo-L-cysteine are understood through two primary mechanisms: the direct activation of NMDA receptors leading to excitotoxicity and the potential disruption of cellular antioxidant systems.
A significant body of evidence points to S-Sulfo-L-cysteine as a potent NMDA receptor agonist. nih.govacnp.orgt3db.catargetmol.com Its binding to the NMDA receptor triggers the opening of the receptor's associated ion channel, which results in a significant influx of calcium ions (Ca²⁺) into the neuron. caymanchem.comnih.govnih.gov This rapid increase in intracellular calcium can initiate a cascade of downstream signaling events. nih.govnih.gov
One critical consequence of this calcium influx is the activation of the calcium-dependent protease, calpain. nih.govnih.gov Activated calpain can then degrade various cellular proteins, including the inhibitory synaptic protein gephyrin. nih.govnih.gov The loss of such proteins can exacerbate excitotoxicity and contribute to neuronal damage. nih.gov This mechanism is believed to be a key factor in the neurodegeneration observed in molybdenum cofactor deficiency, a metabolic disorder where S-Sulfocysteine accumulates in the body. abcam.comnih.govnih.gov
| Receptor Target | Activity Noted | Supporting References |
|---|---|---|
| Group I mGluRs (mGlu1α, mGlu5a) | Agonist | tocris.comrndsystems.comtocris.com |
| NMDA Receptor | Potent Agonist | nih.govacnp.orgcaymanchem.comnih.govnih.govt3db.catargetmol.com |
| AMPA Receptor | Weak Agonist | caymanchem.com |
| Quisqualate Receptor | Agonist | jneurosci.org |
A second proposed mechanism for the neurobiological activity of S-Sulfo-L-cysteine involves the disruption of the cell's primary antioxidant defense system. t3db.ca It has been suggested that elevated levels of S-Sulfocysteine could be neurotoxic by inhibiting the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH). t3db.canih.gov This enzyme is γ-glutamylcysteine synthetase. capes.gov.br Because S-Sulfo-L-cysteine is a glutamate analog, it may act as a competitive inhibitor at the glutamate binding site of this enzyme. capes.gov.br By impeding glutathione synthesis, S-Sulfo-L-cysteine could deplete intracellular stores of this vital free radical scavenger, rendering neurons more susceptible to damage from oxidative stress. t3db.canih.gov
Connections to Sulfite-Mediated Excitotoxicity
S-Sulfo-L-cysteine (SSC), a structural analogue of the excitatory neurotransmitter glutamate, plays a crucial role in the neurotoxicity observed in conditions like Molybdenum Cofactor Deficiency (MoCD) and isolated sulfite (B76179) oxidase (SOX) deficiency. nih.govfrontiersin.org In these metabolic disorders, the inability to detoxify sulfite leads to its accumulation. frontiersin.orgnih.gov This excess sulfite reacts with cystine to form SSC. frontiersin.orgresearchgate.net
The neurotoxic effects are primarily mediated through the overstimulation of ionotropic glutamate receptors. frontiersin.orgfrontiersin.org Research has demonstrated that SSC acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors. nih.govchemsrc.comnih.gov This interaction leads to an influx of calcium ions into neurons, triggering a cascade of downstream signaling events that result in excitotoxicity and neuronal cell death. nih.govnih.gov
Studies on primary murine cortical neurons have shown that SSC induces toxicity in a dose-dependent manner. nih.gov The activation of the NMDA receptor by SSC leads to the activation of the protease calpain. nih.govnih.gov Activated calpain, in turn, degrades the inhibitory synaptic protein gephyrin, which further exacerbates excitotoxicity and promotes the loss of GABAergic synapses. nih.govnih.gov Pharmacological blockade of the NMDA receptor has been shown to abolish the neurotoxic effects of SSC in these neuronal cultures. nih.govnih.govjci.org
The structural similarity between SSC and glutamate is a key factor in its excitotoxic activity. nih.govfrontiersin.org This similarity allows SSC to bind to and activate glutamate receptors, leading to the pathological overstimulation of neurons characteristic of excitotoxicity. frontiersin.orgfrontiersin.org The accumulation of SSC is a hallmark biomarker for diagnosing MoCD and isolated SOX deficiency. nih.govfrontiersin.org
Table 1: Effects of S-Sulfo-L-cysteine (SSC) on Neuronal Cells
| Experimental Model | SSC Concentration | Observed Effect | Reference |
|---|---|---|---|
| Primary murine cortical neurons | 10-500 µM | Dose-dependent toxicity | nih.gov |
| Primary murine cortical neurons | 100 µM | Activation of calpain | nih.govnih.gov |
| Primary murine cortical neurons | 100 µM | Degradation of gephyrin | nih.govnih.gov |
| Hippocampal neurons | 100 µM | Evoked somatic membrane currents | nih.gov |
| Mouse hippocampal cell line (HT-22) | 125 µM | LC50 dose (cytotoxicity) | researchgate.net |
| Zebrafish larvae | 2 mM | Increased swimming and seizure-like movements | frontiersin.orgcaymanchem.com |
Investigation of Antioxidant Potential
While primarily known for its role in excitotoxicity, S-Sulfo-L-cysteine has also been investigated for its potential antioxidant properties, particularly in the context of cell culture and biopharmaceutical production. nih.govtargetmol.comresearchgate.net
Induction of Antioxidant Response in Cellular Models
In Chinese hamster ovary (CHO) cells, which are widely used in the production of therapeutic proteins, S-Sulfo-L-cysteine has been shown to induce an antioxidant response. nih.govresearchgate.net When used as a supplement in fed-batch cultures, SSC led to enhanced cellular performance, including prolonged viability and increased protein production (titer). nih.govresearchgate.net
This improved performance was linked to the induction of an antioxidant response within the cells. nih.gov Specifically, studies have revealed that the presence of SSC leads to an increase in the levels of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, and an increase in the total intracellular pool of glutathione (GSH). nih.govresearchgate.net Glutathione is a critical molecule for maintaining cellular redox homeostasis and protecting against oxidative stress. nih.govmdpi.com
The mechanism behind this antioxidant effect involves the intracellular metabolism of SSC. It is proposed that SSC is taken up by the cells and can form mixed disulfides with glutathione. nih.gov This interaction can lead to the release of cysteine, a precursor for glutathione synthesis, thereby boosting the intracellular glutathione pool and enhancing the cell's antioxidant capacity. nih.govchemicalbook.com A multi-omics study on CHO cells confirmed that increased cysteine availability from SSC was directed towards glutathione and taurine (B1682933) synthesis, indicating that the cells actively work to maintain cysteine homeostasis and cellular functions. nih.gov
Table 2: Antioxidant Effects of S-Sulfo-L-cysteine in Cellular Models
| Cell Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Chinese hamster ovary (CHO) cells | Increased superoxide dismutase (SOD) levels | Enhanced enzymatic antioxidant defense | nih.govresearchgate.net |
| Chinese hamster ovary (CHO) cells | Increased total intracellular glutathione (GSH) pool | Strengthened non-enzymatic antioxidant capacity | nih.govresearchgate.net |
| Chinese hamster ovary (CHO) cells | Prolonged cell viability and increased protein titer | Improved cellular performance under culture stress | nih.govresearchgate.net |
Synthesis and Derivatization Strategies for Research Applications
Chemical Synthesis Methodologies for Research-Grade S-Sulfo-L-cysteine Sodium Salt
The generation of research-grade this compound can be achieved through various chemical routes. One common approach involves the reaction of L-cysteine with a sulfonic acid, which is subsequently formed into a sodium salt.
The synthesis of S-Sulfo-L-cysteine falls under the classification of Bunte salt formation. Bunte salts, or S-alkyl thiosulfates, are typically prepared through the reaction of an alkyl halide with sodium thiosulfate (B1220275). rsc.orgorganic-chemistry.org In the context of S-Sulfo-L-cysteine, the synthesis involves the reaction of a suitable L-cysteine precursor with a thiosulfate source. The resulting compound, S-Sulfo-L-cysteine, is itself a Bunte salt. bac-lac.gc.ca While the hydrolysis of Bunte salts is a known method for producing thiols, the formation of these stable, often crystalline and odorless solids serves as a practical route for creating thiol derivatives like S-Sulfo-L-cysteine, avoiding the direct handling of more reactive thiol compounds. rsc.orgorganic-chemistry.org Another documented synthesis method involves the reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with sulfite (B76179) to produce S-sulfo-L-cysteine. umaryland.edu
Enzymatic methods provide highly specific routes to S-Sulfo-L-cysteine. Several enzymes from microorganisms are known to catalyze its formation. In bacteria such as Escherichia coli and Salmonella typhimurium, the enzyme O-acetyl-L-serine sulfhydrylase B (also known as CysM) synthesizes S-Sulfo-L-cysteine from O-acetyl-L-serine (OAS) and thiosulfate. encyclopedia.pubnih.govmdpi.comadmin.ch Similarly, Mycobacterium tuberculosis possesses an S-sulfocysteine synthase (CysK2) that utilizes O-phospho-L-serine (OPS) and thiosulfate as substrates. uniprot.org These enzymatic pathways are integral to the bacterial sulfur assimilation process. encyclopedia.pubmdpi.com
| Enzyme | Organism | Substrates | Reference |
|---|---|---|---|
| S-sulfocysteine synthase (CysM/OASS-B) | Salmonella typhimurium, Escherichia coli | O-acetyl-L-serine (OAS) + Thiosulfate | nih.govmdpi.comadmin.ch |
| S-sulfocysteine synthase (CysK2) | Mycobacterium tuberculosis | O-phospho-L-serine (OPS) + Thiosulfate | uniprot.org |
Thiolysis of Thiosulfates or Bunte Salts
Preparation of Isotopically Labeled S-Sulfo-L-cysteine for Metabolic Tracing
Isotopically labeled S-Sulfo-L-cysteine is an invaluable tool for metabolic tracing studies, allowing researchers to follow the fate of the molecule in biological systems using techniques like mass spectrometry.
The synthesis of S-Sulfo-L-cysteine containing the stable sulfur isotope 34S can be accomplished using enzymatic systems. nih.govresearchgate.net A rapid and efficient method utilizes bacterial cysteine synthases (CysE, CysK, and CysM) from Salmonella enterica. nih.govakita-u.ac.jp In this process, 34S-labeled L-cysteine is first synthesized from O-acetyl-L-serine and a 34S-labeled sodium sulfide (B99878) as substrates for the CysK or CysM enzymes. nih.govresearchgate.netakita-u.ac.jp This isotopically labeled L-cysteine then serves as a precursor for the synthesis of various derivatives, including 34S-labeled S-Sulfo-L-cysteine. nih.govresearchgate.net
For more complex metabolomics investigations, multi-isotopic labeling provides deeper insights into metabolic pathways and fluxes.
Dual 15N/34S Labeling : The same bacterial enzyme systems used for single-isotope labeling can be adapted for multi-isotope incorporation. By using 15N-labeled L-serine, acetyl-CoA, and 34S-labeled sodium sulfide in the presence of the enzymes CysE and CysK, it is possible to produce L-cysteine labeled with both 15N at the nitrogen atom and 34S at the sulfur atom. nih.govresearchgate.netakita-u.ac.jp This dual-labeled precursor can then be used to generate multi-labeled S-Sulfo-L-cysteine. nih.govresearchgate.net
Deuterium (B1214612) Labeling : S-Sulfo-L-cysteine can also be labeled with deuterium, a stable isotope of hydrogen. Compounds like S-Sulfo-DL-cysteine-[2,3,3-d3] are used extensively in metabolomics to trace and quantify sulfur-containing metabolites. medchemexpress.com The deuterium label allows for precise tracking and quantification via mass spectrometry and is a key component in stable isotope dilution assays for ensuring accurate measurements in complex biological samples. otsuka.co.jp
Incorporation of Stable Sulfur Isotopes (e.g., <sup>34</sup>S)
Development and Evaluation of S-Sulfo-L-cysteine Derivatives
S-Sulfo-L-cysteine is itself a derivative of L-cysteine, developed primarily to address the inherent instability of L-cysteine in research and biopharmaceutical applications, such as cell culture media. nih.govnih.gov L-cysteine is prone to oxidation, forming the dimer L-cystine, which has poor solubility and can precipitate out of solutions, particularly at neutral pH. nih.gov
To overcome these stability and solubility issues, various L-cysteine derivatives have been developed. nih.gov S-Sulfo-L-cysteine (SSC) features a sulfonic acid group attached to the thiol moiety, which effectively "protects" the reactive thiol group, rendering the molecule significantly more stable in solution. nih.gov Another widely used derivative is N-acetylcysteine (NAC), where the acetylation of the amino group increases the pKa of the thiol group, making it less susceptible to oxidation. nih.gov
A multi-omics study was performed to evaluate the biological activity and metabolism of SSC in Chinese hamster ovary (CHO) cells, which are commonly used in the production of therapeutic proteins. nih.govresearchgate.net The research revealed that SSC is effectively taken up by the cells, likely via the xc- cystine/glutamate (B1630785) antiporter. nih.gov Inside the cell, multi-layered data suggested the formation of a mixed disulfide with glutathione (B108866), which is then reduced by glutaredoxin to release L-cysteine and sulfur species. nih.govresearchgate.net The resulting increase in available intracellular L-cysteine was shown to support the synthesis of crucial compounds like glutathione and taurine (B1682933), indicating that SSC serves as a stable and bioavailable source of L-cysteine for maintaining cellular homeostasis and function. nih.govresearchgate.net
| Compound | Key Structural Modification | Primary Advantage | Reference |
|---|---|---|---|
| L-cysteine | None (parent amino acid) | Directly used in protein synthesis | nih.gov |
| N-acetylcysteine (NAC) | Acetylation of the amino group | Increased stability against oxidation | nih.gov |
| S-Sulfo-L-cysteine (SSC) | Addition of a sulfo group to the thiol moiety | High stability and solubility at neutral pH | nih.govsigmaaldrich.com |
Rational Design of Modified Cysteine Compounds
The primary motivation for designing modified cysteine compounds like S-Sulfo-L-cysteine stems from the inherent instability of L-cysteine itself. L-cysteine is prone to oxidation, readily forming the dimer L-cystine, which has low solubility and can precipitate out of solution, especially at neutral pH. nih.govsigmaaldrich.com This instability poses significant challenges in research applications, such as in cell culture media used for producing therapeutic proteins. nih.govsigmaaldrich.comnih.gov
To overcome these limitations, researchers have rationally designed various L-cysteine derivatives. nih.gov The common strategy involves modifying the reactive thiol group to prevent oxidation. nih.govnih.gov In the case of S-Sulfo-L-cysteine, a sulfonic acid group is added to the thiol moiety of cysteine. nih.gov This modification protects the thiol group, rendering the molecule more stable against oxidation. nih.gov
Other design strategies for cysteine derivatives include:
N-acetylation: The development of N-acetylcysteine (NAC) involves the acetylation of the amino group, which increases the pKa of the thiol group and thus enhances its resistance to oxidation. nih.gov
Esterification and Amidation: To improve the bioavailability of NAC, which can be limited by its negative charge at physiological pH, derivatives like N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET) have been created. These modifications neutralize the charge, increasing lipophilicity and cell permeability. nih.gov
Thiazolidine derivatives: Compounds like 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA) and D-ribose-L-cysteine (RibCys) are designed as cysteine prodrugs that release L-cysteine intracellularly. nih.govnih.govacs.org
The rational design of these compounds focuses on improving specific properties such as stability, solubility, and bioavailability for their intended research applications. nih.govtu-darmstadt.de For instance, in the context of cell culture, the primary goal is to create a stable cysteine source that can be incorporated into neutral pH feeds, simplifying bioprocessing. sigmaaldrich.comnih.gov
Comparative Studies with N-Acetylcysteine (NAC) and Other Cysteine Pro-drugs
Comparative studies are crucial for evaluating the efficacy and specific advantages of S-Sulfo-L-cysteine relative to other cysteine prodrugs like N-acetylcysteine (NAC).
S-Sulfo-L-cysteine is considered more stable than both cysteine and NAC due to its protected thiol group. nih.gov In chemically defined, neutral pH feeds, S-Sulfo-L-cysteine at a concentration of 15 mM demonstrated remarkable stability, whereas cysteine precipitated within 24 hours. nih.govresearchgate.net While NAC shows better stability than cysteine due to the higher pKa of its thiol group, its application in cell culture can be limited by its poor bioavailability at physiological pH due to the negative charge of its carboxyl group. nih.gov
To address the bioavailability issues of NAC, derivatives such as N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET) were developed. nih.gov However, these derivatives also have limitations regarding their stability and solubility in highly concentrated feeds. nih.gov
In a study comparing the efficacy of two cysteine prodrugs, 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA) and D-ribose-L-cysteine (RibCys), with a glutathione delivery agent in a colitis model, both PTCA and RibCys showed protective effects. nih.govnih.gov PTCA, in particular, was found to be superior in improving the parameters of colitis. nih.gov These studies highlight the diverse strategies and the varying effectiveness of different cysteine prodrugs in specific research models.
The table below summarizes key characteristics of S-Sulfo-L-cysteine and other cysteine derivatives based on research findings.
| Feature | S-Sulfo-L-cysteine | N-Acetylcysteine (NAC) | NACA and NACET | PTCA and RibCys |
| Modification | Sulfonic acid group on thiol | Acetylation of amino group | Amidation or esterification of carboxyl group on NAC | Thiazolidine ring structure |
| Primary Advantage | High stability in neutral pH feeds. nih.govnih.govresearchgate.net | Increased resistance to oxidation compared to cysteine. nih.gov | Enhanced lipophilicity and cell permeability. nih.gov | Act as intracellular cysteine delivery agents. nih.govnih.gov |
| Key Limitation | Potential for interaction with other thiol-containing molecules. sigmaaldrich.com | Poor bioavailability at physiological pH. nih.gov | Limited stability and solubility in concentrated feeds. nih.gov | Efficacy can be model-dependent. nih.gov |
| Mechanism of Action | Intracellular release of cysteine. nih.govresearchgate.net | Deacetylation to release cysteine, precursor for glutathione synthesis. nih.govresearchgate.net | Release NAC and cysteine intracellularly. nih.gov | Release L-cysteine intracellularly. nih.gov |
Stability and Bioavailability Considerations of Derivatives in Research Models
The stability and bioavailability of cysteine derivatives are critical factors that determine their utility in research models.
Stability: S-Sulfo-L-cysteine exhibits significant stability, particularly in aqueous solutions at neutral pH, a major advantage for its use in cell culture media. sigmaaldrich.comnih.gov It has been shown to be stable for extended periods in neutral pH feeds, in contrast to L-cysteine which degrades and precipitates. nih.govsigmaaldrich.comresearchgate.net While stable at acidic and neutral pH, S-Sulfo-L-cysteine can spontaneously dissociate at alkaline pH, releasing cysteine which can then form cystine. sigmaaldrich.com It is also recommended to avoid its use with other thiol-containing components in feed formulations to ensure its stability. sigmaaldrich.com
A study on the stability of various amino acids in concentrated sulfuric acid found that S-sulfo-L-cysteine was one of the compounds investigated, highlighting its relevance in diverse chemical environments. scispace.com Furthermore, methods have been developed to convert cysteine and cystine in protein hydrolysates to the more stable S-sulfocysteine for accurate quantification. researchgate.net
Bioavailability: The bioavailability of S-Sulfo-L-cysteine has been demonstrated in Chinese hamster ovary (CHO) cell cultures, where it is taken up and metabolized, leading to enhanced cellular performance. nih.govresearchgate.net The uptake is thought to be mediated, at least in part, by the cystine/glutamate antiporter (xCT). nih.gov Once inside the cell, it is believed to interact with glutathione, leading to the formation of mixed disulfides which are then reduced to release cysteine. nih.gov
In contrast, the bioavailability of NAC is hampered by its negative charge at physiological pH. nih.gov This limitation led to the development of NACA and NACET, which have improved cell permeability due to their increased lipophilicity. nih.gov Prodrugs like PTCA and RibCys are designed to be readily absorbed and then release cysteine within the cell. nih.govnih.gov The design of cysteine-based prodrugs that can cross the blood-brain barrier by targeting specific transporters like the excitatory amino acid transporter 3 (EAAT3) is an active area of research for neurological applications. scispace.com
The following table outlines the stability and bioavailability characteristics of selected cysteine derivatives in research settings.
| Derivative | Stability Profile | Bioavailability Profile | Research Model Application |
| S-Sulfo-L-cysteine | Highly stable in neutral pH solutions; dissociates at alkaline pH. sigmaaldrich.com | Bioavailable in CHO cells, uptake via xCT antiporter. nih.govresearchgate.net | Cell culture media for biopharmaceutical production. nih.govtu-darmstadt.de |
| N-Acetylcysteine (NAC) | More resistant to oxidation than L-cysteine. nih.gov | Poorly bioavailable at physiological pH due to negative charge. nih.gov | Wide range of in vitro and in vivo studies as an antioxidant. mdpi.comijdvl.com |
| NACA and NACET | Limited stability and solubility in concentrated feeds. nih.gov | Enhanced lipophilicity and cell permeability compared to NAC. nih.gov | Research requiring improved intracellular delivery of NAC. nih.gov |
| PTCA | Stable prodrug form. nih.govnih.gov | Designed for intracellular release of L-cysteine. nih.govnih.gov | Murine models of inflammatory bowel disease. nih.govnih.gov |
Applications in Advanced Biological Research Systems
Utilization in Cell Culture Media for Biopharmaceutical Production
The production of complex therapeutic proteins, such as monoclonal antibodies, relies heavily on large-scale mammalian cell culture, most commonly using Chinese Hamster Ovary (CHO) cells. The composition of the cell culture media is a critical factor that influences not only the growth and productivity of these cells but also the quality of the final biopharmaceutical product. S-Sulfo-L-cysteine (SSC) sodium salt has become a key component in modern, chemically defined media formulations, addressing long-standing challenges associated with the delivery of L-cysteine.
L-cysteine is an essential amino acid required for cell proliferation and protein synthesis. However, its direct use in liquid cell culture media, especially in concentrated, neutral pH feed solutions used in fed-batch processes, is problematic. L-cysteine is unstable and readily oxidizes to form L-cystine. frontiersin.orgnih.gov L-cystine, in turn, has very low solubility at neutral pH and can precipitate out of the medium, leading to nutrient depletion and process variability. nih.govsigmaaldrich.compharmtech.com
S-Sulfo-L-cysteine sodium salt is a chemically modified derivative of L-cysteine designed to overcome these stability and solubility issues. d-nb.info By adding a sulfonate group to the thiol moiety of cysteine, its reactivity is lowered, preventing rapid oxidation. nih.gov This derivative is highly soluble and stable in neutral pH solutions, making it an ideal substitute for L-cysteine in concentrated feed media. sigmaaldrich.comtu-darmstadt.desigmaaldrich.com For instance, SSC has been shown to be stable at 15 mM in chemically defined neutral pH feeds, whereas L-cysteine precipitates within 24 hours under similar conditions. nih.gov Once inside the cell, SSC is metabolized to release L-cysteine, ensuring a steady and bioavailable supply for the cells. frontiersin.org
Fed-batch cultivation is the industry standard for producing high-titer therapeutic proteins. This strategy involves feeding a concentrated nutrient solution to the culture to sustain cell growth and productivity. The use of S-Sulfo-L-cysteine in these feeds has demonstrated significant benefits for CHO cell cultures.
Research has shown that replacing L-cysteine with SSC in fed-batch processes can lead to prolonged cell viability and increased product titers. nih.govresearchgate.net In one study, a fed-batch process using SSC resulted in a comparable maximum viable cell density to the control process but extended cell viability and boosted the final antibody titer by 78%. nih.gov This improvement is partly attributed to the prevention of nutrient limitation caused by cystine precipitation and the reduction of cellular stress. researchgate.netnih.gov The stable supply of cysteine from SSC supports robust cell growth and maintains high productivity over the extended duration of the culture. nih.gov
Table 1: Comparative Performance of S-Sulfo-L-cysteine (SSC) vs. Standard L-Cysteine Feed in CHO Cell Fed-Batch Culture
| Parameter | Standard Process (L-Cysteine Feed) | SSC Process (SSC in Feed) | Reference |
|---|---|---|---|
| Maximum Viable Cell Density | Comparable | Comparable | researchgate.netnih.gov |
| Cell Viability | Standard Duration | Prolonged | nih.govnih.gov |
| Product Titer (mAb) | Baseline | Increased (up to 78%) | nih.gov |
| Specific Productivity (Qp) | Baseline | Increased | nih.govnih.gov |
The quality of a therapeutic protein is paramount, and it can be influenced by various factors during production, including the composition of the cell culture medium. S-Sulfo-L-cysteine has been shown to positively impact critical quality attributes of monoclonal antibodies (mAbs). nih.govtandfonline.com
A key quality concern in mAb production is the formation of trisulfide bonds (-S-S-S-), a post-translational modification where an extra sulfur atom is inserted into a disulfide bridge. nih.gov Trisulfides can impact the structure, stability, and efficacy of the antibody. researchgate.net Their formation is linked to reactive sulfur species, such as hydrogen sulfide (B99878), which can be generated from the degradation of L-cysteine in the culture medium. researchgate.net
By providing a stable source of cysteine, SSC minimizes the degradation pathways that lead to these reactive species. Studies have demonstrated that supplementing cell culture feeds with SSC significantly reduces the percentage of trisulfide bonds in the final antibody product. sigmaaldrich.comnih.gov For one monoclonal antibody, using an SSC-containing feed decreased the final amount of trisulfide bonds to between 2.3% and 3.8%, leading to a more homogeneous and consistent product. nih.gov This strategy also proved effective in reducing the levels of antibody fragments, further improving product quality. nih.govtandfonline.com
Table 2: Effect of S-Sulfo-L-cysteine (SSC) on Monoclonal Antibody Quality Attributes
| Quality Attribute | Standard Process (L-Cysteine Feed) | SSC Process (SSC in Feed) | Reference |
|---|---|---|---|
| Trisulfide Bond Levels | Higher / Variable | Significantly Reduced and more consistent | sigmaaldrich.comnih.gov |
| Antibody Fragments (Low Molecular Weight) | Baseline Level | Reduced | nih.govtandfonline.com |
| Glycosylation & Charge Variants | No significant change | No significant change | sigmaaldrich.comnih.gov |
The use of S-Sulfo-L-cysteine simplifies the logistics and execution of large-scale biopharmaceutical manufacturing. sigmaaldrich.com Traditional fed-batch processes often require a separate, highly alkaline feed to keep L-cysteine and another problematic amino acid, L-tyrosine, in solution. sigmaaldrich.compharmtech.comresearchgate.net This necessitates complex control strategies to manage multiple feeds and avoid pH spikes in the bioreactor upon addition of the alkaline solution, which can shock the cells. sigmaaldrich.compharmtech.com
Because SSC is highly soluble and stable at neutral pH, it can be integrated directly into the main, neutral pH feed solution. sigmaaldrich.comsigmaaldrich.com This innovation allows for the development of a single, stable, concentrated feed, eliminating the need for the separate alkaline feed. sigmaaldrich.comnih.gov This simplification reduces process complexity, minimizes risks of contamination and operational errors, and prevents the "caustic shocks" associated with high-pH additions, contributing to a more robust and stable manufacturing process. pharmtech.com
Modulation of Recombinant Protein Quality Attributes
Role in Microbial Metabolism and Physiology Research
The utility of S-Sulfo-L-cysteine also extends to the study of microbial systems, where it serves as a valuable substrate for investigating sulfur metabolism and assimilation pathways. cabidigitallibrary.org
In many bacteria, sulfur is an essential element for the synthesis of amino acids like cysteine and methionine, as well as various cofactors. mdpi.com Some microorganisms can utilize alternative sulfur sources when preferred ones like sulfate (B86663) are scarce. S-Sulfo-L-cysteine can be used as a sole sulfur source by certain bacteria. mdpi.com For example, in Escherichia coli, the assimilation of thiosulfate (B1220275) proceeds via the formation of S-sulfo-L-cysteine, which is then reduced to yield L-cysteine. mdpi.com The study of how microbes transport and metabolize SSC provides fundamental insights into their metabolic flexibility and adaptation to different nutritional environments. nih.govmdpi.com Research into these pathways, including the enzymes and transport systems involved, is crucial for understanding microbial physiology and has potential applications in metabolic engineering for the production of sulfur-containing compounds. mdpi.comnih.gov
Enhancement of L-Cysteine Production in Escherichia coli
S-Sulfo-L-cysteine (SSC) plays a significant role in the biosynthesis of L-cysteine in Escherichia coli through the thiosulfate assimilation pathway. mdpi.comencyclopedia.pub In this pathway, thiosulfate is transported into the cell and reacts with O-acetyl-L-serine (OAS) in a reaction catalyzed by O-acetyl-L-serine sulfhydrylase B (CysM) to form SSC. mdpi.comencyclopedia.pub Subsequently, SSC is converted to L-cysteine. mdpi.comencyclopedia.pub This pathway is an alternative to the sulfate assimilation pathway for L-cysteine synthesis. mdpi.comencyclopedia.pub
Research has demonstrated that optimizing the thiosulfate pathway can lead to increased L-cysteine production. mdpi.com Specifically, enhancing the conversion of SSC to L-cysteine has been a key focus. Studies have shown that overexpression of certain reductases, such as thioredoxins (Trx1 and Trx2) and glutaredoxins (Grx1, Grx2, Grx3, and NrdH), can improve L-cysteine production by accelerating the reduction of SSC. researchgate.netnih.gov In vitro experiments confirmed that most of these recombinant enzymes, with the exception of Grx4, efficiently convert SSC to L-cysteine. researchgate.netnih.gov
Further investigations revealed that the overexpression of Grx1 and NrdH resulted in a 15-40% increase in L-cysteine production in E. coli. researchgate.netnih.gov The disruption of the cysM gene, which encodes the enzyme responsible for SSC synthesis, nullified this enhancement, confirming that the improvement was indeed due to the more efficient reduction of SSC. researchgate.netnih.gov Interestingly, the sulfite (B76179) generated from the reduction of SSC can be utilized as a sulfur source to produce additional L-cysteine through the sulfate pathway, further highlighting the interconnectedness of these metabolic routes. researchgate.netnih.gov Co-overexpression of NrdH, sulfite reductase (CysI), and L-cysteine synthase (CysK) has been shown to result in the highest L-cysteine yields per cell. researchgate.net
Investigations into Sulfur Metabolism Pathways in Mycobacterium tuberculosis
In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, sulfur metabolism and L-cysteine biosynthesis are crucial for survival, particularly in combating oxidative stress imposed by the host's immune system. elifesciences.orgelifesciences.orgnih.gov S-Sulfo-L-cysteine is an important intermediate in a non-canonical pathway for L-cysteine synthesis in Mtb. elifesciences.orgelifesciences.org The enzyme S-sulfocysteine synthase (CysK2) catalyzes the synthesis of S-sulfocysteine from O-phosphoserine (OPS) and thiosulfate. uniprot.orgnih.gov This provides a third metabolic route to L-cysteine, either directly through the use of sulfide as a substrate by CysK2, or indirectly via the formation of S-sulfocysteine. uniprot.orgnih.gov
The specificity constant (kcat/Km) of CysK2 for thiosulfate is significantly higher (40-fold) than for sulfide, indicating its primary role as an S-sulfocysteine synthase. nih.gov The genes involved in L-cysteine biosynthesis, including cysK2, are upregulated under various stress conditions, suggesting their importance for the pathogen's viability within the host. elifesciences.orgnih.gov It has been proposed that S-sulfocysteine might also function as a signaling molecule, triggering additional defense responses against reactive oxygen species during infection and dormancy. uniprot.orgnih.gov
Studies using genetic mutants have provided evidence for the distinct and non-redundant roles of the different L-cysteine synthases (CysK1, CysM, and CysK2) in Mtb. elifesciences.orgelifesciences.orgnih.gov Deletion of cysM or cysK2 attenuates the survival of Mtb under stress conditions and in vivo, highlighting their potential as attractive targets for the development of new anti-mycobacterial drugs. elifesciences.orgelifesciences.orgnih.gov
Enzymatic Studies in Salmonella typhimurium
In Salmonella typhimurium, S-sulfocysteine synthase has been isolated and characterized. nih.gov This enzyme, also identified as cysteine synthase B (CysM), is responsible for the formation of S-sulfocysteine from thiosulfate and O-acetylserine. nih.govbiorxiv.orgbiorxiv.org The molecular weight of the enzyme is approximately 55,000 Da, and it consists of two identical subunits, each containing one molecule of pyridoxal (B1214274) phosphate (B84403). nih.gov
Besides its primary role in S-sulfocysteine synthesis, the enzyme can also catalyze the formation of cysteine from sulfide and O-acetylserine, and S-methylcysteine from methanethiol (B179389) and O-acetylserine. nih.gov The expression of the two cysteine synthase isoforms, CysK and CysM, is environmentally dependent. biorxiv.orgbiorxiv.org Under aerobic conditions, CysK is expressed in excess, while under anaerobic conditions, CysM expression is favored. biorxiv.orgbiorxiv.org This differential regulation suggests an adaptation of the bacterium's sulfur metabolism to varying oxygen availability.
In Vitro Model Systems for Mechanistic Elucidation
This compound is utilized in in vitro model systems to investigate its biological activity and metabolic fate. nih.gov In Chinese hamster ovary (CHO) cells, which are widely used for the production of therapeutic proteins, S-sulfocysteine serves as a bioavailable source of L-cysteine. nih.govresearchgate.net Multi-omics studies combining metabolomics and proteomics have been employed to gain mechanistic insights into how CHO cells metabolize S-sulfocysteine. nih.govresearchgate.net
These studies have revealed that upon entering the cell, S-sulfocysteine can form mixed disulfides with intracellular thiols like glutathione (B108866) (GSH). nih.gov These mixed disulfides are then reduced by enzymes such as glutaredoxin, releasing L-cysteine and sulfur species. nih.gov The increased availability of intracellular L-cysteine is then channeled into various metabolic pathways, including the synthesis of glutathione and taurine (B1682933). nih.gov This demonstrates the cell's ability to maintain cysteine homeostasis and support cellular functions when supplied with S-sulfocysteine. nih.gov Furthermore, in vitro assays have been used to study the chemical interactions of S-sulfocysteine with other molecules and to assess the activity of enzymes involved in its metabolism. nih.gov
Analytical and Methodological Approaches in S Sulfo L Cysteine Research
Quantification Techniques in Biological Matrices and Media
Accurate quantification of S-Sulfo-L-cysteine in complex biological samples such as cell lysates, culture media, and urine is fundamental to understanding its metabolic fate and impact. nih.govnih.gov Advanced chromatographic and mass spectrometric methods have been developed to achieve the required sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of S-Sulfo-L-cysteine. nih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. In a typical workflow, samples are first prepared to remove interfering substances, which may involve protein precipitation. thermofisher.com The prepared sample is then injected into the LC system, where S-Sulfo-L-cysteine is separated from other molecules in the matrix. Following separation, the compound is ionized, often using electrospray ionization (ESI), and detected by the mass spectrometer. nih.govnih.gov
Tandem mass spectrometry (MS/MS) enhances specificity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govnih.govthermofisher.com In this process, a specific precursor ion corresponding to S-Sulfo-L-cysteine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This high degree of selectivity allows for accurate quantification even in complex biological matrices. nih.govthermofisher.com For instance, a rapid LC-MS/MS method has been developed for the analysis of S-Sulfo-L-cysteine in urine, which is crucial for the diagnosis of certain metabolic disorders. nih.gov This method demonstrated good linearity and low intra- and inter-day assay variations, highlighting its reliability. nih.gov
Table 1: LC-MS/MS Parameters for S-Sulfo-L-cysteine Analysis in CHO Cells nih.gov
| Parameter | Value |
| LC System | Acquity UPLC I-class system |
| Mass Spectrometer | API4000 triple-quadrupole |
| Ionization Mode | ESI positive and negative |
| Column | Acquity HSS T3 (2.1 × 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This interactive table summarizes the key parameters used in a published LC-MS/MS method for analyzing S-Sulfo-L-cysteine.
Ultra-Performance Liquid Chromatography (UPLC) for Amino Acid Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of resolution, sensitivity, and speed for amino acid analysis, including S-Sulfo-L-cysteine. waters.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher separation efficiency compared to traditional high-performance liquid chromatography (HPLC). waters.com
For amino acid analysis, a common approach involves pre-column derivatization to enhance the chromatographic and detection properties of the amino acids. nih.govwaters.com The Waters AccQ•Tag™ Ultra derivatization chemistry, for example, reacts with both primary and secondary amines to yield stable derivatives that can be readily separated and quantified. nih.govwaters.com In a study on Chinese hamster ovary (CHO) cells, UPLC with pre-column derivatization was used for amino acid analysis, providing crucial data on cellular metabolism when S-Sulfo-L-cysteine was used as a cysteine source. nih.govstjohnslabs.com The enhanced resolution of UPLC is particularly beneficial for separating structurally similar amino acids and their derivatives, ensuring accurate quantification. waters.com
Multi-omics Strategies for System-Level Understanding
To gain a comprehensive understanding of the biological impact of S-Sulfo-L-cysteine, researchers are increasingly turning to multi-omics approaches. nih.govnih.gov These strategies involve the large-scale analysis of different types of biological molecules, such as metabolites and proteins, to create a holistic picture of cellular responses. nih.govnih.govresearchgate.net
Integration of Metabolomics and Proteomics Data
The integration of metabolomics and proteomics data provides a powerful framework for deciphering the mechanisms underlying the biological activity of S-Sulfo-L-cysteine. nih.govnih.gov Metabolomics focuses on the global profiling of small molecule metabolites, while proteomics analyzes the entire set of proteins in a cell or organism. By combining these datasets, researchers can link changes in protein expression to alterations in metabolic pathways. nih.govnih.gov
In a study investigating the effects of S-Sulfo-L-cysteine on CHO cells, a multi-omics approach was employed, combining metabolomic and proteomic profiling. nih.govnih.gov This allowed for a detailed mechanistic insight into the uptake and metabolism of S-Sulfo-L-cysteine. The integrated data revealed that the increased availability of cysteine from S-Sulfo-L-cysteine was directed towards the synthesis of glutathione (B108866) and taurine (B1682933), and also affected other cysteine catabolic pathways. nih.govnih.gov
Multivariate Data Analysis and Pathway Analysis
The large and complex datasets generated by multi-omics studies require sophisticated computational tools for analysis and interpretation. nih.govtu-darmstadt.de Multivariate data analysis techniques, such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify the key differences between experimental conditions. nih.govresearchgate.netresearchgate.net For example, in the CHO cell study, OPLS-DA was used to clearly distinguish the metabolic and proteomic profiles of cells fed with S-Sulfo-L-cysteine compared to those fed with cysteine. nih.govresearchgate.netresearchgate.net
Following the identification of significant changes in metabolites and proteins, pathway analysis tools like the Ingenuity Pathway Analysis (IPA) software are used to place these changes into a biological context. researchgate.net This allows researchers to identify the metabolic and signaling pathways that are most significantly affected by S-Sulfo-L-cysteine. nih.govresearchgate.net This integrated analysis provides a system-level understanding of how cells respond to and utilize this compound. nih.gov
In Vitro Enzymatic Assays for Activity and Kinetics
In vitro enzymatic assays are essential for characterizing the specific enzymes involved in the metabolism of S-Sulfo-L-cysteine and for determining their kinetic properties. nih.govmdpi.comd-nb.info These assays typically involve incubating the purified enzyme with its substrate (S-Sulfo-L-cysteine) and then measuring the rate of product formation or substrate depletion over time.
Research has shown that S-Sulfo-L-cysteine can be converted to L-cysteine. mdpi.comd-nb.info In Escherichia coli, this conversion is catalyzed by reductases such as glutaredoxins (Grx) and thioredoxins (Trx). d-nb.info In vitro assays have demonstrated that several of these enzymes can efficiently convert S-Sulfo-L-cysteine to L-cysteine. d-nb.info Furthermore, in vitro studies on the interaction of S-Sulfo-L-cysteine with glutathione, a major intracellular thiol, have shown the formation of mixed disulfides, which can then be reduced to release cysteine. nih.gov
Kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined from these assays. For example, the S-sulfo-L-cysteine synthase from Arabidopsis thaliana has a Km of 0.93 mM for thiosulfate (B1220275) and a Vmax of 20.7 mmol/min/mg. uniprot.org Similarly, the S-sulfocysteine synthase (CysK2) from Mycobacterium tuberculosis exhibits a catalytic rate (kcat) of 54.8 min-1 with O-phospho-L-serine and thiosulfate as substrates. uniprot.org These kinetic data are crucial for understanding the efficiency and substrate specificity of the enzymes involved in S-Sulfo-L-cysteine metabolism.
Genetic and Molecular Biology Approaches for Pathway Manipulation
The biosynthesis of L-cysteine and its derivatives, including S-Sulfo-L-cysteine (SSC), is a target for metabolic engineering in various organisms to enhance production. mdpi.comencyclopedia.pub In microorganisms like Escherichia coli, two primary pathways for L-cysteine synthesis exist: the sulfate (B86663) assimilation pathway and the thiosulfate assimilation pathway. mdpi.comencyclopedia.pub S-Sulfo-L-cysteine is a key intermediate in the thiosulfate assimilation pathway. mdpi.comencyclopedia.pub
Genetic manipulation strategies often focus on several key areas:
Enhancing Precursor Supply : Increasing the availability of L-serine, the precursor for L-cysteine synthesis, is a common strategy. encyclopedia.pub
Optimizing Sulfur Assimilation : The thiosulfate assimilation pathway, where thiosulfate is converted to S-Sulfo-L-cysteine, is often targeted for optimization as it is a more efficient sulfur source than sulfate. mdpi.comencyclopedia.pub This involves the overexpression of genes encoding the thiosulfate ABC transporter proteins (cysU, cysW, cysA, and sbp). mdpi.comencyclopedia.pub
Reducing Degradation : Preventing the breakdown of L-cysteine is another critical aspect. This can be achieved by disrupting genes that encode for L-cysteine degrading enzymes. mdpi.com
In the context of industrial applications, such as in Chinese hamster ovary (CHO) cells used for producing therapeutic proteins, S-sulfocysteine is utilized as a stable source of L-cysteine. researchgate.netnih.gov Multi-omics approaches, including metabolomic and proteomic profiling, have been employed to understand the metabolic fate of SSC in these cells. nih.gov These studies have revealed that SSC is taken up by the cells and is involved in intracellular disulfide exchange reactions, ultimately increasing the intracellular pool of cysteine for glutathione and taurine synthesis. nih.gov
Table 1: Genes and Enzymes Involved in S-Sulfo-L-cysteine Related Pathways
| Gene/Enzyme | Organism/System | Function in Pathway Manipulation | Reference |
|---|---|---|---|
| cysU, cysW, cysA, sbp | E. coli | Encode thiosulfate ABC transporter proteins, enhancing thiosulfate uptake for SSC synthesis. | mdpi.comencyclopedia.pub |
| O-acetyl-L-serine sulfhydrylase B (CysM) | E. coli | Catalyzes the reaction of O-acetylserine and thiosulfate to form S-sulfocysteine. | d-nb.info |
| NrdH, GrxA | E. coli | Involved in the conversion of S-sulfo-L-cysteine to L-cysteine. | mdpi.comencyclopedia.pub |
| Thioredoxins (Trx), Glutaredoxins (Grx) | E. coli | Reduce S-sulfo-L-cysteine to L-cysteine, increasing its production. | d-nb.info |
| Cysteine desulfhydrase | Corynebacterium glutamicum | Degradation of L-cysteine; its disruption is a strategy to increase L-cysteine levels. | tu-darmstadt.de |
| Serine acetyltransferase (SAT) | Corynebacterium glutamicum | Involved in the synthesis of O-acetyl-L-serine, a precursor; subject to feedback inhibition by L-cysteine. | tu-darmstadt.de |
| CysK1, CysM, CysK2 | Mycobacterium tuberculosis | L-cysteine synthases involved in different pathways, with CysK2 producing S-sulfo-L-cysteine as a major product. | nih.gov |
Spectroscopic Characterization (Excluding Basic Properties)
Advanced spectroscopic techniques are crucial for elucidating the intrinsic molecular properties and electronic structure of S-Sulfo-L-cysteine and its related species. Cryogenic negative ion photoelectron spectroscopy (NIPE) has been utilized to study the deprotonated anion of S-Sulfo-L-cysteine, [cysS-SO₃]⁻, in the gas phase. mdpi.com This technique provides detailed information about the electron affinity of the corresponding radical and the vibrational structure of the anion. mdpi.com
Key findings from spectroscopic studies include:
The electron affinity of the [cysS-SO₃]• radical has been determined to be 4.95 ± 0.10 eV. mdpi.com
Theoretical calculations combined with NIPE spectra have revealed the existence of an intramolecular hydrogen bond network within the [cysS-SO₃]⁻ anion. mdpi.com In the most stable conformers, the –NH₂ group acts as a double hydrogen bond donor to the sulfite (B76179) group and as a hydrogen bond acceptor from the carboxylic group. mdpi.com
UV-visible spectroscopy is another valuable tool, particularly in studying enzyme-substrate interactions involving cysteine derivatives. For instance, when L-cysteine binds to the enzyme selenocysteine (B57510) lyase, a significant shift in the absorption spectrum is observed, indicating the formation of a tetrahedral adduct. researchgate.net This type of analysis helps in understanding the reaction mechanisms at a molecular level.
Table 2: Spectroscopic Data for S-Sulfo-L-cysteine and Related Compounds
| Technique | Species Studied | Key Observation/Data | Reference |
|---|---|---|---|
| Cryogenic Negative Ion Photoelectron Spectroscopy (NIPE) | Deprotonated S-Sulfo-L-cysteine anion ([cysS-SO₃]⁻) | Electron affinity of [cysS-SO₃]• radical determined as 4.95 ± 0.10 eV. | mdpi.com |
| UV-visible Spectroscopy | L-cysteine and Selenocysteine Lyase | Absorption peak shift from 416 nm to 350 nm upon L-cysteine binding, indicating adduct formation. | researchgate.net |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Natural abundance and ³⁴S-L-cysteine | Characterization of isotopic labeling, with a shift of approximately 2 g/mol for the ³⁴S-substituted cysteine. | researchgate.net |
Electrochemical Studies for Solute-Solvent Interactions
Electrochemical methods, such as cyclic voltammetry and electrochemical impedance spectroscopy, provide insights into the interactions between S-Sulfo-L-cysteine sodium salt and the surrounding solvent and ions at the electrode-solution interface. While specific studies on this compound are limited, research on L-cysteine offers a foundational understanding of the electrochemical behavior of such amino acid derivatives.
Studies on L-cysteine have shown that its electrochemical behavior is highly dependent on factors like pH, the concentration of the molecule, and the presence of counter-ions. electrochemsci.orgresearchgate.net The ionization state of the amino acid, which changes with pH, significantly influences its interaction with the electrical double layer at the electrode surface. electrochemsci.org
Key observations from electrochemical studies of L-cysteine that are relevant to S-Sulfo-L-cysteine include:
Influence of Counter-ions : The presence of ions like chloride can alter the cyclic voltammogram of L-cysteine, indicating interactions between the amino acid and the ions. electrochemsci.orgresearchgate.net
Solute-Solvent Interactions : Admittance measurements suggest strong interactions between the α-carboxylate and α-ammonium groups of L-cysteine and the surrounding water molecules. electrochemsci.orgresearchgate.net
Molybdate (B1676688) Interaction : The interaction between L-cysteine and molybdate has also been investigated using cyclic voltammetry, which is relevant for understanding the role of such compounds in biological systems where molybdenum is a cofactor. electrochemsci.org
These electrochemical approaches are valuable for understanding how this compound might behave in various aqueous environments, which is crucial for its application in cell culture media and other biological research contexts.
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | S-Sulfo-L-cysteine | | L-cysteine | | L-serine | | Thiosulfate | | Sulfate | | O-acetylserine | | Glutathione | | Taurine | | Pyruvate | | Ammonia | | Molybdate | | L-alanine 3-sulfinic acid | | Cystine disulfoxide | | Trifluoroacetic acid | | L-cystine | | Selenocysteine | | Hydrogen sulfide (B99878) | | O-phospho-L-serine | | Mycothiol | | Ergothioneine | | L-tyrosine | | L-methionine | | Thiamine | | Biotin | | Coenzyme A | | Sulfite | | Xanthine | | Hypoxanthine |
Interactions with Other Biomolecules and Cellular Components
Reactivity with Thiol-Containing Molecules (e.g., Glutathione (B108866), Monothioglycerol)
S-Sulfo-L-cysteine is known to react with molecules containing thiol (-SH) groups, such as glutathione (GSH) and monothioglycerol. sigmaaldrich.com The interaction with glutathione, the most abundant intracellular thiol, has been studied to understand how SSC releases cysteine within cells. nih.govresearchgate.net
Research has shown that a thiol-disulfide exchange reaction occurs between SSC and GSH. researchgate.net This chemical interaction is pH-dependent and results in the formation of several products, including oxidized glutathione (GSSG) and mixed disulfides. researchgate.net The primary mixed disulfides identified are L-cysteine glutathione (GS-Cys) and sulfo-glutathione (GS-SO3). nih.govresearchgate.net These reactions are central to the biological activity of SSC, as the resulting mixed disulfides can be further processed by intracellular enzymes. nih.govresearchgate.net Specifically, studies have revealed that glutaredoxin can mediate the reduction of these mixed disulfides, which releases free cysteine and various sulfur species inside the cell. nih.govresearchgate.netresearchgate.net This release of cysteine allows it to be used in metabolic pathways, such as the synthesis of glutathione and taurine (B1682933), helping cells to maintain cysteine homeostasis. nih.govresearchgate.net
Due to this reactivity, it is recommended to remove other thiol-containing components from feed formulations in cell culture applications to ensure the stability of SSC. sigmaaldrich.com
Table 1: Products of the Reaction between S-Sulfo-L-cysteine (SSC) and Glutathione (GSH)
| Reactant 1 | Reactant 2 | Resulting Products | Reaction Type |
|---|
Formation of Disulfide Linkages with Proteins and Peptides
Disulfide bonds, formed by the oxidation of two cysteine residues, are crucial for the structure and stability of many proteins and peptides. neb.comfrontiersin.orgwikipedia.org S-Sulfo-L-cysteine, as a cysteine derivative, plays a significant role in influencing these linkages, particularly in the context of recombinant protein production.
Studies on monoclonal antibodies (mAbs) produced in Chinese hamster ovary (CHO) cells have demonstrated that supplementing cell culture media with SSC can reduce product heterogeneity by minimizing certain undesirable bond formations. nih.gov One key finding is the significant reduction in trisulfide bonds. sigmaaldrich.com Trisulfide linkages (Cys-S-S-S-Cys) can form instead of the typical disulfide bonds (Cys-S-S-Cys) and are considered a critical quality attribute that can impact antibody stability. nih.gov
Research shows that the most common site for trisulfide formation in IgG1 antibodies is the link between the light chain (LC) and the heavy chain (HC). nih.gov When cells are fed with SSC, the relative percentage of these trisulfide-linked peptides decreases significantly compared to control cultures fed with standard cysteine. nih.gov For example, in one study, the mean trisulfide bond levels in the LC-HC peptide were around 42-46% in control samples, whereas supplementation with SSC led to a noticeable reduction. nih.gov This effect extends to other, less frequent trisulfide linkages as well. nih.gov The use of SSC has also been shown to reduce the percentage of antibody fragments. nih.govsigmaaldrich.com
Table 2: Effect of S-Sulfo-L-cysteine (SSC) Supplementation on Antibody Linkages
| Linkage Type | Observation with SSC Supplementation | Protein Studied |
|---|---|---|
| Trisulfide Bonds (Light Chain-Heavy Chain) | Significant reduction in relative percentage compared to control. nih.gov | Monoclonal Antibody (mAb1) |
| Intramolecular Trisulfide Bonds | Trend of reduction observed. nih.gov | Monoclonal Antibody (mAb1) |
Solute-Solvent Interactions in Aqueous and Biological Environments
The behavior of S-Sulfo-L-cysteine in solution is governed by its interactions with the surrounding solvent molecules, which are primarily water in biological contexts. These solute-solvent interactions influence its solubility, stability, and electrochemical properties.
SSC is highly soluble in water, with a reported solubility of up to 1.3 M at room temperature. sigmaaldrich.com Its stability in aqueous solutions is pH-dependent. It is stable at neutral and acidic pH, but at alkaline pH, it undergoes spontaneous dissociation, leading to the release of cysteine and the subsequent formation of the less soluble dimer, cystine. sigmaaldrich.com
Studies on L-cysteine, the parent molecule of SSC, provide insights into the types of interactions that occur. In aqueous solutions, L-cysteine exhibits strong solute-solvent interactions, which are influenced by the presence of its zwitterionic groups (α-COO⁻ and α-NH₃⁺). scielo.org.mxresearchgate.net The presence of other ions (electrolytes) in the solution can further modify these interactions. researchgate.netelectrochemsci.org The strong interaction with water molecules is a key factor in the high solubility and biological availability of these compounds. scielo.org.mx The sulfonate group (-SO₃⁻) on SSC enhances its polarity and is expected to contribute to strong interactions with the polar water molecules in its environment. This interaction with water is crucial for its role in various biological and chemical processes, including its use in cell culture media to support protein synthesis. biosynth.comsigmaaldrich.com
Table 3: Solubility and Stability of S-Sulfo-L-cysteine (SSC) in Aqueous Environments
| Property | Observation | Condition |
|---|---|---|
| Solubility | Up to 1.3 M in water. sigmaaldrich.com | Room Temperature |
| Stability | Stable. sigmaaldrich.com | Acidic and Neutral pH |
Future Research Directions and Unresolved Questions
Elucidation of Remaining Uncharacterized Metabolic Pathways and Enzymes
While the primary metabolic function of S-Sulfo-L-cysteine is to serve as a prodrug for L-cysteine, the precise enzymatic machinery governing its conversion is not fully mapped across all organisms. In bacteria like Escherichia coli, SSC is known to be synthesized from O-acetyl-L-serine (OAS) and thiosulfate (B1220275) by the enzyme S-sulfocysteine synthase (CysM). d-nb.inforesearchgate.net The subsequent reduction of SSC to L-cysteine and sulfite (B76179) is described as an "uncharacterized reaction," although studies have shown that reductases such as thioredoxins (Trxs) and glutaredoxins (Grxs), specifically Grx1 and NrdH, can perform this conversion in vitro. d-nb.inforesearchgate.net However, the definitive in vivo enzymatic pathways and their regulation require more detailed investigation.
In mammalian Chinese Hamster Ovary (CHO) cells, multi-omics studies have revealed that the metabolization of SSC involves the formation of an intracellular mixed disulfide with glutathione (B108866) (GSS-Cys), followed by a glutaredoxin-mediated reduction to release L-cysteine. frontiersin.orgresearchgate.net The specific glutaredoxin isoforms responsible and the kinetics of this pathway are not yet fully understood. Similarly, in plants, while S-sulfocysteine synthase (SCS) is known to produce SSC in chloroplasts, its precise catabolic route and the enzymes involved are still subjects for future research. csic.esnih.gov
Key unresolved questions include:
What are the primary enzymes responsible for the reduction of SSC to L-cysteine in vivo in various organisms, from bacteria to mammals?
How are these metabolic pathways regulated at the genetic and allosteric levels?
Does SSC participate in other metabolic pathways beyond its conversion to L-cysteine?
| Organism/Cell Type | Known Enzyme/Pathway Component | Uncharacterized Aspect |
| E. coli | S-sulfocysteine synthase (CysM) | The specific enzyme(s) for the reduction of SSC to L-cysteine in vivo. d-nb.inforesearchgate.net |
| Glutaredoxin 1 (Grx1), NrdH | Confirmation of their primary role and mechanism in vivo. d-nb.info | |
| CHO Cells | Glutaredoxin-mediated reduction | Identification of specific glutaredoxin isoforms involved. frontiersin.orgresearchgate.net |
| SSC/glutathione mixed disulfide formation | The complete enzymatic sequence and regulation. frontiersin.org | |
| Plants | S-sulfocysteine synthase (SCS) | The definitive catabolic pathway and associated enzymes. csic.esnih.gov |
Comprehensive Mechanistic Understanding of Receptor Activation and Cellular Signaling
S-Sulfo-L-cysteine is a structural analog of the excitatory neurotransmitter glutamate (B1630785) and has been identified as a potent agonist at N-methyl-D-aspartate (NMDA) receptors. chemsrc.comnih.gov This interaction is clinically significant, as the accumulation of SSC is linked to the severe neurodegeneration seen in molybdenum cofactor deficiency (MoCD). nih.gov Studies have shown that SSC-mediated activation of NMDA receptors leads to excessive calcium influx and subsequent activation of calcium-dependent proteases like calpain, triggering excitotoxic neuronal cell death. nih.gov
However, the full scope of SSC's interaction with neuronal receptors is not completely understood. While its agonism at NMDA receptors is established, some reports indicate it has only a weak affinity for metabotropic glutamate receptors (mGluR1α and mGluR5a) at high concentrations. targetmol.comrndsystems.com Furthermore, conflicting data exists, with one study on a mouse hippocampal cell line (HT-22) suggesting that SSC's toxic effects are not reversed by glutamate receptor blockers, pointing towards alternative cell death pathways like necrosis or oxytosis. researchgate.net The cellular uptake mechanism is also an area of active research, with evidence suggesting the involvement of the cystine/glutamate antiporter (system xc⁻). researchgate.netnih.gov
Future research should focus on:
Resolving the conflicting reports on the role of glutamate receptors in SSC-induced neurotoxicity across different neuronal cell types.
Identifying and characterizing other potential receptors or transporters that interact with SSC.
Mapping the downstream signaling cascades that are activated by SSC beyond the initial calcium influx to understand the full cellular response.
| Receptor/Transporter | Observed Interaction with SSC | Unresolved Question |
| NMDA Receptor | Potent agonist, mediates Ca²⁺ influx and neurotoxicity. nih.gov | Are there subtype-specific interactions? |
| mGluR1α / mGluR5a | Weak affinity at high concentrations. targetmol.comrndsystems.com | What is the physiological relevance of this weak interaction? |
| Cystine/glutamate antiporter (system xc⁻) | Implicated in cellular uptake of SSC. researchgate.netnih.gov | What is its precise contribution to SSC transport relative to other potential transporters? |
Optimization and Expansion of Industrial Bioprocess Applications
A major application of S-Sulfo-L-cysteine sodium salt is in the biopharmaceutical industry, particularly in cell culture media for the production of therapeutic proteins. nih.govresearchgate.net Its high stability and solubility at neutral pH make it an excellent substitute for L-cysteine, which is unstable and can precipitate as L-cystine. frontiersin.orgnih.gov Using SSC allows for the formulation of highly concentrated, single-feed media at a neutral pH, which simplifies fed-batch processes, reduces contamination risks, and avoids the cellular stress caused by separate alkaline feeds. researchgate.netsigmaaldrich.com Research has demonstrated that processes using SSC can achieve comparable or even increased specific productivity of monoclonal antibodies in CHO cells, an effect potentially linked to SSC's antioxidant properties. researchgate.net
Future work should aim to optimize and expand these applications. Optimization could involve metabolic engineering of production cell lines (e.g., CHO cells) to enhance the expression of enzymes like glutaredoxin that are crucial for the efficient conversion of SSC to L-cysteine. d-nb.infofrontiersin.org This could lead to improved growth, viability, and productivity. researchgate.net Expansion of its use could involve exploring its benefits in other biotechnological areas where a stable and soluble sulfur source is advantageous, such as in the fermentative production of other amino acids or fine chemicals. researchgate.net
| Research Area | Current Status | Future Direction |
| Process Optimization | SSC is used as a stable L-cysteine source in neutral pH feeds for CHO cell cultures. researchgate.netsigmaaldrich.com | Metabolic engineering of cell lines to overexpress key enzymes (e.g., glutaredoxins) for more efficient SSC utilization. d-nb.infofrontiersin.org |
| Process Expansion | Primarily used in mammalian cell culture for therapeutic protein production. nih.gov | Investigating SSC as a sulfur source in microbial fermentation for other value-added chemicals. |
| Mechanism of Action | Increased specific productivity linked to antioxidant effects. researchgate.net | Deeper investigation into how SSC supplementation impacts cellular redox homeostasis and protein quality attributes. |
Development of Novel S-Sulfo-L-cysteine Derivatives with Enhanced Research Utility
The development of S-Sulfo-L-cysteine itself was a significant step in creating a more useful form of L-cysteine for specific applications. nih.gov Following this precedent, the synthesis of novel derivatives of SSC could provide powerful tools for research. For instance, isotopically labeled SSC (e.g., with ³⁴S or ¹⁵N) has been synthesized enzymatically and used in mass spectrometry-based studies to trace the metabolic fate of sulfur and nitrogen in cells. researchgate.net
Future research could focus on creating a wider array of derivatives with tailored properties. This could include:
Fluorescently-labeled SSC: For real-time imaging of its uptake and subcellular localization.
Derivatives with modified receptor affinity: To create more potent or selective agonists/antagonists for studying glutamate receptor function.
Derivatives with altered chemical reactivity: Synthesizing related compounds, such as L-alanine sulfodisulfane, which can be produced from SSC precursors and used for specific analytical applications. nih.gov
Prodrugs of SSC: To control its release or target it to specific tissues or cellular compartments.
The synthesis of such novel molecules would build upon existing knowledge of cysteine derivative chemistry and provide sophisticated probes to answer the unresolved questions about SSC's metabolism and signaling roles. researchgate.net
Advanced Computational Modeling and Theoretical Studies
Computational chemistry provides a powerful lens for investigating the intrinsic properties of molecules like S-Sulfo-L-cysteine and their interactions. Existing computational studies have already yielded significant insights. For example, reactive chemical dynamics simulations have been employed to elucidate the fragmentation mechanisms of gaseous deprotonated SSC anions ([cysS-SO₃]⁻) during mass spectrometry, explaining the formation of key intermediates like L-cysteine sulfenic acid. acs.orguniroma1.it Quantum chemical methods have also been used to determine fundamental properties such as the electron affinity of the [cysS-SO₃]• radical and to characterize the intramolecular hydrogen bonding network that stabilizes the anion's structure. mdpi.com
There is vast potential to expand the use of these theoretical approaches. Future computational studies could include:
Molecular Docking and Dynamics: Simulating the binding of SSC to the active sites of NMDA receptors and enzymes like glutaredoxin to understand the specific molecular interactions that drive its biological activity.
Quantum Mechanics/Molecular Mechanics (QM/MM): Modeling the enzymatic reaction of SSC reduction to map the transition states and calculate the energy barriers, providing a detailed mechanistic picture.
Predictive Modeling: Using computational methods to predict the biological activity and properties of novel, yet-to-be-synthesized SSC derivatives, thereby guiding experimental efforts. nih.gov
Integrating these advanced computational models with experimental data will be crucial for building a comprehensive, multi-scale understanding of S-Sulfo-L-cysteine's behavior from the quantum level to its effects in complex biological systems. acs.orgnih.gov
Q & A
Q. What are the recommended protocols for synthesizing and characterizing S-Sulfo-L-cysteine sodium salt in laboratory settings?
While synthesis details are not explicitly outlined in the provided evidence, characterization typically involves:
- Purity verification : Use high-performance liquid chromatography (HPLC) with UV detection at 214 nm to assess purity.
- Structural confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to validate the sulfonate group and sodium coordination .
- Solubility testing : Prepare stock solutions in water (100 mM) due to its high aqueous solubility, avoiding organic solvents like DMSO unless necessary for specific assays .
Q. How should this compound be stored to maintain stability in experimental workflows?
- Short-term storage : Dissolved aqueous solutions can be kept at 4°C for up to 1 week.
- Long-term storage : Store lyophilized powder at -20°C in desiccated conditions; for extended stability, use -80°C with protection from moisture .
- Note : Degradation products (e.g., free cysteine or sulfite) should be monitored via thiobarbituric acid (TBA) assays if prolonged storage is unavoidable .
Q. What in vitro assays are suitable for evaluating its activity on metabotropic glutamate receptors (mGluRs)?
- Cell-based models : Use clonal RGT cell lines expressing mGluR1α or mGluR5a subtypes. Measure intracellular calcium flux (Fluo-4 AM dye) or IP1 accumulation via TR-FRET assays .
- Concentration range : Test 1–10 mM concentrations, as weak affinity is observed at high doses (EC₅₀ > 1 mM for mGluR1α/5a) .
- Controls : Include L-glutamate or DHPG as positive agonists and MPEP/CPCCOEt as subtype-specific antagonists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor affinity data between mGluR subtypes and NMDA receptors?
- Experimental variables : Differences in cell lines (e.g., HEK293 vs. RGT), receptor expression levels, and assay sensitivity (calcium imaging vs. electrophysiology) may explain discrepancies .
- Cross-validation : Perform parallel assays using NMDA receptor-expressing neuronal cultures (e.g., hippocampal slices) and compare dose-response curves with mGluR models .
- Data normalization : Express activity as a percentage of maximal glutamate response to account for receptor density variations .
Q. What strategies distinguish its antioxidant effects from receptor-mediated signaling in oxidative stress models?
- Pharmacological isolation : Pre-treat cells with mGluR antagonists (e.g., JNJ16259685 for mGluR1) to isolate antioxidant activity. Measure reactive oxygen species (ROS) via DCFH-DA fluorescence .
- Comparative studies : Use analogs like S-Methyl-L-cysteine (lacks sulfonate group) to dissect structure-activity relationships for redox vs. receptor effects .
- Pathway analysis : Perform RNA-seq or Western blotting to track Nrf2/ARE pathway activation (antioxidant) versus PLC/PKC signaling (mGluR-mediated) .
Q. How can its role in protein cysteine sulfonation be leveraged to study oxidative post-translational modifications?
- Redox modeling : Incubate purified proteins (e.g., albumin) with S-Sulfo-L-cysteine under controlled oxidative conditions (H₂O₂ or peroxynitrite). Monitor sulfonation via LC-MS/MS .
- Competitive assays : Compare kinetics with other sulfhydryl modifiers (e.g., iodoacetamide) to assess specificity for cysteine residues .
- Functional impact : Use circular dichroism (CD) spectroscopy to evaluate structural changes in sulfonated proteins .
Q. What considerations are critical for translating in vitro mGluR agonist data to in vivo neuropharmacology studies?
- Dose conversion : Apply body surface area normalization using Km coefficients (e.g., mouse-to-rat conversion: 88 mg/kg × 3/6 = 44 mg/kg) .
- Bioavailability : Administer via intracerebroventricular (ICV) routes to bypass blood-brain barrier limitations; validate brain penetration via microdialysis .
- Phenotypic endpoints : Combine behavioral assays (e.g., rotarod for motor coordination) with ex vivo receptor occupancy measurements .
Q. How does its dual activity as an NMDA and mGluR agonist influence experimental design in glutamate signaling studies?
- Receptor profiling : Use selective inhibitors (e.g., AP5 for NMDA, LY341495 for mGluRs) in dual-transfected cell systems to delineate contributions .
- Temporal resolution : Employ fast-application systems (e.g., piezo-driven perfusion) to differentiate rapid NMDA currents from slower mGluR-mediated responses .
- Pathway crosstalk : Analyze ERK phosphorylation as a downstream convergence point for NMDA/mGluR signaling .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
